molecular formula C7H17ClN2O2S B13595882 1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride

1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride

Katalognummer: B13595882
Molekulargewicht: 228.74 g/mol
InChI-Schlüssel: QTUPVXCPXGCLDR-OGFXRTJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S and a molecular weight of 228.7 g/mol. This compound is known for its applications in pharmaceutical research and development, particularly as an intermediate in the synthesis of various drugs.

Vorbereitungsmethoden

The synthesis of 1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride has several scientific research applications, including:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, aiding in the development of new drugs.

    Biomedical Materials: The compound is utilized in the creation of biomedical materials, contributing to advancements in medical devices and implants.

    Analytical Chemistry: It serves as a reagent in analytical chemistry for the detection and quantification of specific analytes.

Wirkmechanismus

The mechanism of action of 1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride can be compared with other similar compounds, such as:

    1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.

    1-[(3R)-1-methanesulfonylpiperidin-3-yl]methana mine: This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.

The uniqueness of 1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H17ClN2O2S

Molekulargewicht

228.74 g/mol

IUPAC-Name

[(3R)-1-methylsulfonylpiperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-3-7(5-8)6-9;/h7H,2-6,8H2,1H3;1H/t7-;/m1./s1

InChI-Schlüssel

QTUPVXCPXGCLDR-OGFXRTJISA-N

Isomerische SMILES

CS(=O)(=O)N1CCC[C@@H](C1)CN.Cl

Kanonische SMILES

CS(=O)(=O)N1CCCC(C1)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.